Cas no 867291-46-1 (4-[4-(1-Pyrrolidinyl)-1-piperidinyl]Benzenamine)

4-[4-(1-Pyrrolidinyl)-1-piperidinyl]Benzenamine is a heterocyclic amine compound featuring both pyrrolidine and piperidine moieties linked to a benzenamine core. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its rigid yet flexible scaffold allows for selective functionalization, enhancing its utility in the development of bioactive molecules. The compound exhibits favorable solubility in common organic solvents, facilitating its use in diverse reaction conditions. Its stability under standard laboratory conditions ensures reliable handling and storage. Researchers value this compound for its potential in designing ligands, catalysts, and pharmacophores, particularly in medicinal chemistry applications targeting CNS and receptor-modulating agents.
4-[4-(1-Pyrrolidinyl)-1-piperidinyl]Benzenamine structure
867291-46-1 structure
Product Name:4-[4-(1-Pyrrolidinyl)-1-piperidinyl]Benzenamine
CAS No:867291-46-1
MF:C15H23N3
MW:245.363223314285
CID:858933
Update Time:2025-10-28

4-[4-(1-Pyrrolidinyl)-1-piperidinyl]Benzenamine Chemical and Physical Properties

Names and Identifiers

    • 4-(4-(pyrrolidin-1-yl)piperidin-1-yl)aniline
    • 4-[4-(1-pyrrolidinyl)-1-piperidinyl]Benzenamine
    • PDXQNOUULCGZJM-UHFFFAOYSA-N
    • 1-(4-aminophenyl)-4-(1-pyrrolidinyl)piperidine
    • [4-[4-(Pyrrolidin-1-yl)piperidin-1-yl]phenyl]amine, AldrichCPR
    • 4-[4-(1-Pyrrolidinyl)-1-piperidinyl]Benzenamine
    • Inchi: 1S/C15H23N3/c16-13-3-5-14(6-4-13)18-11-7-15(8-12-18)17-9-1-2-10-17/h3-6,15H,1-2,7-12,16H2
    • InChI Key: PDXQNOUULCGZJM-UHFFFAOYSA-N
    • SMILES: N1(CCCC1)C1CCN(C2C=CC(=CC=2)N)CC1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 247
  • Topological Polar Surface Area: 32.5

4-[4-(1-Pyrrolidinyl)-1-piperidinyl]Benzenamine Security Information

  • Hazard Category Code: 36
  • Safety Instruction: 26
  • Hazardous Material Identification: Xi

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Additional information on 4-[4-(1-Pyrrolidinyl)-1-piperidinyl]Benzenamine

Chemical Profile of 4-[4-(1-Pyrrolidinyl)-1-piperidinyl]Benzenamine (CAS No. 867291-46-1)

4-[4-(1-Pyrrolidinyl)-1-piperidinyl]Benzenamine, identified by its unique Chemical Abstracts Service (CAS) number 867291-46-1, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule, featuring a complex aromatic and heterocyclic framework, has garnered attention due to its structural features and potential biological activities. The presence of both pyrrolidine and piperidine moieties within its structure suggests a high degree of molecular complexity, which may contribute to its unique pharmacological properties.

The chemical structure of 4-[4-(1-Pyrrolidinyl)-1-piperidinyl]Benzenamine consists of a benzene ring substituted with a di-substituted piperidine group at the 4-position. This configuration creates a scaffold that is conducive to interactions with biological targets, particularly enzymes and receptors involved in various metabolic pathways. The pyrrolidine ring, known for its ability to form stable hydrogen bonds, further enhances the compound's potential for binding to specific biomolecules.

In recent years, there has been growing interest in molecules that combine multiple pharmacophoric elements to achieve enhanced therapeutic effects. The dual presence of pyrrolidine and piperidine in 4-[4-(1-Pyrrolidinyl)-1-piperidinyl]Benzenamine positions it as a candidate for such multi-target interactions. This characteristic is particularly relevant in the development of drugs that aim to modulate multiple pathways simultaneously, potentially leading to improved efficacy and reduced side effects.

One of the most compelling aspects of 4-[4-(1-Pyrrolidinyl)-1-piperidinyl]Benzenamine is its potential application in the treatment of neurological disorders. Studies have shown that compounds with similar structural motifs can interact with neurotransmitter systems, making them promising candidates for drugs targeting conditions such as depression, anxiety, and neurodegenerative diseases. The ability of this molecule to modulate neurotransmitter activity could be harnessed to develop novel therapeutics that address unmet medical needs.

Furthermore, the chemical diversity inherent in 4-[4-(1-Pyrrolidinyl)-1-piperidinyl]Benzenamine makes it an attractive scaffold for structure-activity relationship (SAR) studies. By systematically modifying various functional groups within the molecule, researchers can gain insights into how specific structural features influence biological activity. This approach is crucial for optimizing drug candidates and improving their pharmacokinetic profiles.

The synthesis of 4-[4-(1-Pyrrolidinyl)-1-piperidinyl]Benzenamine presents both challenges and opportunities for synthetic chemists. The complexity of the molecule requires careful planning and execution to ensure high yields and purity. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been instrumental in facilitating the construction of this intricate framework.

Recent advancements in computational chemistry have also played a pivotal role in understanding the properties of 4-[4-(1-Pyrrolidinyl)-1-piperidinyl]Benzenamine. Molecular modeling studies can predict how this compound interacts with biological targets at the atomic level, providing valuable insights for drug design. These computational tools are particularly useful for identifying potential binding sites and optimizing molecular interactions to enhance drug efficacy.

The pharmacological evaluation of 4-[4-(1-Pyrrolidinyl)-1-piperidinyl]Benzenamine has revealed several promising activities. In vitro assays have demonstrated its ability to inhibit certain enzymes associated with inflammatory pathways, suggesting potential applications in anti-inflammatory therapies. Additionally, preliminary studies indicate that this compound may exhibit antioxidant properties, which could be beneficial in protecting against oxidative stress-related diseases.

As research continues to uncover new therapeutic applications, 4-[4-(1-Pyrrolidinyl)-1-piperidinyl]Benzenamine is poised to become a valuable tool in drug discovery. Its unique structural features and potential biological activities make it a compelling candidate for further investigation. By leveraging cutting-edge synthetic methods and computational techniques, scientists can continue to explore its full therapeutic potential.

The development of novel pharmaceuticals relies heavily on the availability of structurally diverse compounds like 4-[4-(1-Pyrrolidinyl)-1-piperidinyl]Benzenamine. These molecules serve as starting points for generating libraries of drug candidates that can be screened for biological activity. The growing emphasis on innovation in drug discovery underscores the importance of compounds that offer new chemical entities and mechanisms of action.

In conclusion, 4-[4-(1-Pyrrolidinyl)-1-piperidinyl]Benzenamine (CAS No. 867291-46-1) represents a fascinating compound with significant potential in pharmaceutical research. Its complex structure, combined with promising biological activities, makes it an attractive candidate for further exploration. As scientific understanding continues to evolve, this molecule is likely to play an important role in the development of next-generation therapeutics.

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